1-aminoethylphosphinic acid
Description
1-Aminoethylphosphinic acid (CAS: 74333-44-1) is a phosphorus-containing compound with the molecular formula C₂H₈NO₂P and a molecular weight of 109.06 g/mol . Structurally, it features a phosphinic acid group (–PH(O)OH) attached to an ethylamine moiety. This compound is notable for its role as a pyruvate dehydrogenase (PDH) inhibitor in metabolic studies, where it modulates NADH dynamics by blocking pyruvate oxidation . Additionally, it is commercially marketed under the name Brillian-MB288 or "傲白婷" as a cosmetic whitening agent due to its stability and skin permeability .
Properties
IUPAC Name |
1-aminoethylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKUNRSARHGLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74333-44-1 | |
| Record name | 1-Aminoethylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74333-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
-
Acetylation : Acetic anhydride activates the N-hydroxymethylamide substrate, forming an intermediate acyloxymethyl species.
-
Phosphorylation : Nucleophilic attack by phosphorous acid at the activated methylene carbon establishes the C-P bond.
-
Hydrolysis : Subsequent high-temperature aqueous treatment (150–250°C) cleaves protecting groups, yielding the free aminophosphinic acid.
Optimization Parameters
Key variables influencing yield (72.5–87% reported):
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Molar Ratio (H₃PO₃ : Ac₂O) | 1 : 1.5–4 | Excess Ac₂O improves intermediate stability |
| Temperature | 150–250°C | Higher temperatures accelerate hydrolysis |
| Reaction Time | 10–35 hours | Prolonged durations increase decomposition risk |
This method excels in scalability but requires precise stoichiometric control to minimize byproducts like phenylformic acid.
Thioureidoalkylphosphonate Intermediate Route
A multistep pathway employing thiourea derivatives enables enantioselective synthesis:
Synthetic Sequence
-
Thioureidophosphonate Formation :
-
Acid Hydrolysis :
Advantages and Limitations
-
Strengths : Compatibility with diverse aldehyde substrates.
-
Challenges : Requires toxic HBr and generates stoichiometric sulfide waste.
Deprotection of Silylated Precursors
A silicon-mediated strategy achieves high purity (>95%) through protected intermediates:
Stepwise Procedure
-
Imine Formation :
-
Condensation of acetaldehyde with tritylamine gives N-trityl-1-aminoethane.
-
-
Phosphonite Addition :
-
Bis(trimethylsilyl) phosphonite [(TMS)₂PH] adds to the imine, forming a silylated aminophosphinite.
-
-
Desilylation :
-
Methanolysis removes TMS groups, yielding 1-aminoethylphosphinic acid:
-
Performance Metrics
Enzymatic Resolution of Racemates
Emerging biocatalytic methods leverage penicillin acylase for enantiopure synthesis:
Process Overview
-
N-Acylation : Racemic 1-aminoethylphosphinic acid is derivatized with phenylacetyl chloride.
-
Enzymatic Hydrolysis :
-
Penicillin acylase selectively cleaves the (R)-enantiomer’s acyl group.
-
Separation via ion-exchange chromatography isolates (S)-enantiomer.
-
-
Chemical Hydrolysis :
-
Remaining N-phenylacetyl-(R)-enantiomer is deprotected under acidic conditions.
-
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 4-methylbenzoic acid and 4-methylbenzamide.
Reduction: 4-methylphenylamine.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-methylphenyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
Key Differences:
- Phosphinic vs. Phosphonic Acids: Phosphinic acids (e.g., 1-aminoethylphosphinic acid) have one P–OH group, making them less acidic and more lipophilic than phosphonic acids (two P–OH groups). This property enhances their suitability for topical applications like cosmetics .
- Substituent Effects: Fluorophenyl derivatives of 1-aminoethylphosphonic acid (e.g., 1g–1m) show 10–100x higher inhibitory potency against aminopeptidase N compared to non-fluorinated analogues, highlighting the role of fluorine in enhancing target selectivity .
Enzyme Inhibition
- 1-Aminoethylphosphinic acid: Blocks PDH in mitochondria, reducing free NADH levels in hematopoietic stem cells .
- Phosphono-alanine (AlaP): Inhibits alanyl aminopeptidases (Ki = 0.5–2 µM) by mimicking the transition state of peptide hydrolysis .
- Fluorophenyl derivatives: Exhibit IC₅₀ values of 0.1–1 µM against aminopeptidase N, with 3,4,5-trifluorophenyl analogues showing the highest potency .
Therapeutic and Industrial Uses
- Cosmetics: 1-Aminoethylphosphinic acid is preferred over phosphonic acids for skin formulations due to superior stability and penetration .
- Pharmaceuticals : Zoledronic acid (diphosphonic acid) is used clinically, whereas phosphonic/phosphinic acids remain investigational for diseases like diabetes and cancer .
Q & A
Q. Limitations :
- Low yields (<40%) in multi-step syntheses due to intermediate instability .
- Scalability challenges with chiral catalysts .
Innovations : - Continuous-flow reactors improve efficiency for large-scale production .
- Computational modeling (e.g., DFT) predicts optimal reaction pathways and stereochemical outcomes, reducing trial-and-error approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
